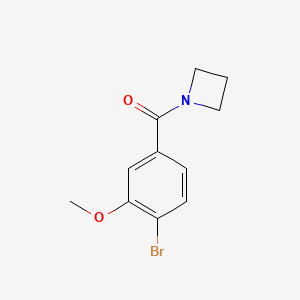

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone

Übersicht

Beschreibung

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone typically involves the reaction of 4-bromo-3-methoxybenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

4-bromo-3-methoxybenzoyl chloride+azetidinetriethylamine, dichloromethanethis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SₙAr) at the Bromo Position

The bromine atom at the 4-position undergoes palladium-catalyzed cross-coupling reactions, enabling diverse functionalization.

Key Reactions:

-

Suzuki–Miyaura Coupling :

Reacting with arylboronic acids under Pd(PPh₃)₄ catalysis (1–3 mol%) in 1,4-dioxane/water (3:1) at 80°C yields biaryl derivatives. Yields range from 32–89% depending on the boronic acid substituent .Example :

-

Buchwald–Hartwig Amination :

Substitution with primary/secondary amines using PdCl₂(dppf) and XPhos in toluene at 100°C introduces amino groups (e.g., morpholine, piperazine) .

Functionalization of the Azetidine Moiety

The azetidine ring participates in alkylation, acylation, and ring-opening reactions due to its inherent strain (≈24 kcal/mol) .

Aminoalkylation:

Reaction with organomagnesium reagents (e.g., MeMgBr) in anhydrous ether at −78°C generates tertiary amines via nucleophilic attack at the azetidine nitrogen .

Example :

Acylation:

The azetidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in pyridine/THF at 0°C to form N-acylated derivatives .

Demethylation of the Methoxy Group

The 3-methoxy group is cleaved using BBr₃ in CH₂Cl₂ at −10°C to 0°C, yielding the corresponding phenol :

Reduction of the Ketone Group

Catalytic hydrogenation (H₂, 10% Pd/C) in methanol reduces the ketone to a secondary alcohol, though this reaction is less common due to competing azetidine ring hydrogenolysis .

Ring-Opening Reactions

Under acidic conditions (e.g., HCl/EtOH), the azetidine ring undergoes cleavage to form γ-amino alcohols :

Mechanistic Insights

-

SₙAr Reactivity : The bromo group’s electrophilicity is enhanced by the electron-withdrawing ketone, facilitating oxidative addition in Pd-catalyzed couplings .

-

Azetidine Ring Strain : The four-membered ring’s instability drives nucleophilic attack at nitrogen or carbon, with steric effects directing regioselectivity .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block in Organic Chemistry

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving β-amino alcohols or β-amino acids.

- Introduction of the Phenyl Group : The 4-bromo-3-methoxyphenyl group is introduced using coupling reactions, such as Suzuki-Miyaura coupling.

- Methanone Linkage Formation : The final step involves forming the methanone linkage through carbonylation reactions.

Antimicrobial and Anticancer Properties

Research indicates that azetidinone derivatives exhibit promising biological activities, including antimicrobial and anticancer properties. Studies have shown that modifications to the azetidine structure can enhance these activities, making them potential candidates for drug development.

Case Study: Anticancer Activity

In a study examining various azetidinone derivatives, researchers found that compounds similar to this compound demonstrated significant cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Pharmaceutical Development

Potential Drug Candidates

The compound is under investigation for its potential use as a pharmaceutical intermediate or active ingredient. Its structural features allow it to interact with biological targets effectively, which is crucial in drug design.

Pharmacological Uses

Research has indicated that azetidine derivatives can be developed into drugs targeting various conditions, including obesity and metabolic disorders. For instance, studies have explored the efficacy of these compounds in modulating metabolic pathways related to weight management.

Industrial Applications

Development of Specialty Chemicals

In addition to its applications in research and medicine, this compound is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its reactivity and ability to form diverse chemical structures make it valuable in material science.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in Suzuki-Miyaura coupling |

| Biological Activity | Antimicrobial and anticancer properties | Significant cytotoxic effects on cancer cells |

| Pharmaceutical Development | Potential drug candidates targeting metabolic disorders | Investigated for obesity treatment |

| Industrial Applications | Production of specialty chemicals and intermediates | Utilized in material science |

Wirkmechanismus

The mechanism of action of azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is primarily related to its ability to interact with biological targets through its functional groups. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, while the bromine atom and methoxy group can participate in various electronic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine-2-one: Another azetidine derivative with a carbonyl group at the second position.

4-bromo-3-methoxybenzamide: Similar aromatic structure but with an amide group instead of the azetidine ring.

Azetidin-1-yl(4-chloro-3-methoxyphenyl)methanone: Similar structure with a chlorine atom instead of bromine.

Uniqueness

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is unique due to the combination of the azetidine ring and the 4-bromo-3-methoxyphenyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in the development of therapeutic agents.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phenyl group substituted with bromine and methoxy groups. This unique structure contributes to the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that azetidinone derivatives, including this compound, exhibit notable antimicrobial properties. For instance, compounds with azetidine rings have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups like bromine enhances their potency.

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

Azetidinone compounds have been extensively studied for their anticancer properties. For example, derivatives have demonstrated antiproliferative effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231. Specific studies report that certain azetidinones can induce apoptosis in these cancer cells at nanomolar concentrations .

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of azetidinone derivatives, this compound exhibited an IC50 value of 0.075 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.075 | Induction of apoptosis |

| MDA-MB-231 | 0.620 | Cell cycle arrest |

Antiviral Activity

Recent investigations have highlighted the antiviral potential of azetidinone derivatives. For instance, certain compounds have shown inhibitory effects on human coronaviruses and cytomegalovirus with EC50 values indicating promising antiviral activity . Azetidinones may disrupt viral replication processes through interactions with viral enzymes or host cell receptors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth or cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activities, impacting cellular signaling pathways crucial for survival and proliferation.

- Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Eigenschaften

IUPAC Name |

azetidin-1-yl-(4-bromo-3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-10-7-8(3-4-9(10)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAYYJFLJZKWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N2CCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.